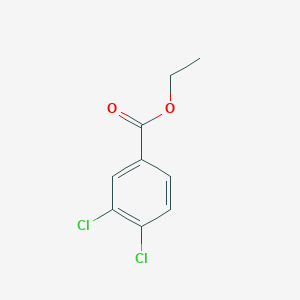

Ethyl 3,4-dichlorobenzoate

Description

BenchChem offers high-quality Ethyl 3,4-dichlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3,4-dichlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,4-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONQPSPHUKKUEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467261 | |

| Record name | ethyl-3,4-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28394-58-3 | |

| Record name | Benzoic acid, 3,4-dichloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28394-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,4-dichloro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028394583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,4-dichloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ethyl-3,4-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

spectroscopic data for Ethyl 3,4-dichlorobenzoate analysis

Introduction & Structural Context

Ethyl 3,4-dichlorobenzoate (CAS: 1534-11-8) serves as a critical intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Its structural integrity is defined by three distinct moieties: the ethyl ester functionality, the aromatic core, and the 3,4-dichloro substitution pattern.

Precise spectroscopic characterization is required not merely for identification, but to quantify impurities (such as the 2,4-dichloro isomer or unreacted 3,4-dichlorobenzoic acid) that can compromise downstream catalytic cycles. This guide provides a self-validating analytical framework for researchers.

Synthesis & Purity Pre-requisites

Before spectroscopic analysis, the sample must be assessed for synthesis artifacts. The standard synthesis involves the esterification of 3,4-dichlorobenzoic acid with ethanol in the presence of an acid catalyst (e.g.,

-

Critical Impurities to Monitor:

-

3,4-Dichlorobenzoic acid: Result of incomplete esterification. Detected via broad O-H stretch in IR (~3000 cm⁻¹) and downfield COOH proton in NMR (>10 ppm).

-

Ethanol: Residual solvent. Detected via triplet at ~1.2 ppm and quartet at ~3.7 ppm in ¹H NMR.

-

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the primary "gatekeeper" method for functional group verification. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring exerts an inductive effect, shifting the carbonyl absorption to a slightly higher frequency compared to unsubstituted ethyl benzoate.

Experimental Protocol

-

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

-

Resolution: 4 cm⁻¹.

-

Scans: 16 minimum.

Key Diagnostic Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Mechanistic Insight |

| C=O[1][2] Stretch (Ester) | 1725 – 1735 | Strong | Conjugated ester. Shifted +5-10 cm⁻¹ vs. ethyl benzoate due to Cl- electron withdrawal. |

| C-O-C Stretch | 1270 – 1290 | Strong | Asymmetric stretching of the ester linkage. |

| Ar-H Stretch | 3050 – 3100 | Weak | Characteristic aromatic C-H vibrations. |

| C=C Aromatic | 1580 – 1600 | Medium | Ring breathing modes, split due to substitution. |

| C-Cl Stretch | 1000 – 1100 | Medium | Broad band characteristic of aryl chlorides. |

Analyst Note: Absence of a broad band at 2500–3300 cm⁻¹ confirms the absence of unreacted carboxylic acid starting material.

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural confirmation. The 3,4-dichloro substitution pattern creates a specific splitting system in the aromatic region that validates regiospecificity.

Experimental Protocol

-

Solvent:

(Deuterated Chloroform). -

Reference: TMS (0.00 ppm) or residual

(7.26 ppm). -

Concentration: ~10-15 mg in 0.6 mL solvent.

¹H NMR Data (400 MHz, )

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| H-2 | 8.09 | Doublet (d) | 1H | Most deshielded. Ortho to ester, meta to Cl. Shows only small meta-coupling. | |

| H-6 | 7.87 | dd | 1H | Ortho to ester. Couples with H-5 (ortho) and H-2 (meta). | |

| H-5 | 7.51 | Doublet (d) | 1H | Ortho to Cl, meta to ester. Shielded relative to H-2/H-6.[3] | |

| 4.38 | Quartet (q) | 2H | Methylene of ethyl group. Deshielded by oxygen. | ||

| 1.40 | Triplet (t) | 3H | Methyl of ethyl group. |

¹³C NMR Data (100 MHz, )

-

Carbonyl (C=O): ~165.0 ppm.

-

Aromatic C-Cl: ~137.0 ppm (C-4), ~133.0 ppm (C-3).

-

Aromatic C-H: ~131.0 (C-2), ~129.5 (C-6), ~127.0 (C-5).

-

Aliphatic: ~61.5 ppm (

), ~14.3 ppm (

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular formula and analyzing the isotopic envelope, which is the "fingerprint" of polychlorinated compounds.

Fragmentation Pathway & Isotope Logic

-

Molecular Ion (

): m/z 218 (based on -

Isotope Pattern: The presence of two chlorine atoms dictates a specific intensity ratio for

:-

Ratio: Approximately 9 : 6 : 1 (100% : 65% : 10%).

-

Validation: If the M+2 peak is less than 50% of the base peak, the sample is likely the mono-chloro impurity.

-

Key Fragments (EI, 70 eV)

| m/z | Fragment Structure | Interpretation |

| 218 / 220 / 222 | Molecular Ion (Isotope cluster). | |

| 190 / 192 | McLafferty rearrangement (loss of ethene). | |

| 173 / 175 | Formation of the 3,4-dichlorobenzoyl cation (Acylium ion). Base Peak. | |

| 145 / 147 | Loss of CO from the acylium ion (Dichlorophenyl cation). |

Analytical Workflow & Logic Map

The following diagram illustrates the decision-making process for validating Ethyl 3,4-dichlorobenzoate, ensuring no step is bypassed.

Caption: Logical workflow for the stepwise validation of Ethyl 3,4-dichlorobenzoate, incorporating "Stop/Go" decision points based on spectral impurities.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Benzoic acid, 3,4-dichloro-, ethyl ester. NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12223, 3,4-Dichlorobenzoic acid (Precursor Data). PubChem.[6] Available at: [Link]

-

Organic Chemistry Data. 1H NMR Chemical Shifts of Esters and Aromatic Compounds. Available at: [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. whitman.edu [whitman.edu]

- 5. Ethyl 3,4-dihydroxybenzoate [webbook.nist.gov]

- 6. Ethyl 3,4-dichloropentanoate | C7H12Cl2O2 | CID 23461896 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Elucidation of Ethyl 3,4-Dichlorobenzoate via Electron Ionization Mass Spectrometry

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectral fragmentation of Ethyl 3,4-dichlorobenzoate (C

Molecular Architecture & Isotopic Signature

The mass spectral interpretation of Ethyl 3,4-dichlorobenzoate is defined by two critical features: the stability of the aromatic core and the distinct isotopic signature of the dichloro-substitution.

The Dichlorine Isotope Pattern

Before analyzing fragmentation, the analyst must validate the molecular ion ([M]

For a molecule with two chlorine atoms (Cl

-

M (Pure

Cl): 100% Relative Abundance (RA) -

M+2 (

Cl -

M+4 (Pure

Cl): ~10% RA

Calculated Monoisotopic Masses (Nominal):

-

Cl

-

Cl

-

Cl

Analyst Note: Any fragment ion retaining both chlorine atoms (e.g., the acylium ion) must exhibit this 9:6:1 triplet pattern. Loss of one chlorine collapses the pattern to a 3:1 doublet.

Experimental Methodology (GC-MS)

To ensure reproducibility and library match accuracy, the following protocol is recommended. This workflow prioritizes the detection of the molecular ion, which can be weak in ester spectra due to rapid fragmentation.

Standard Operating Procedure

-

Inlet Temperature: 250°C (High enough to volatilize, low enough to prevent thermal degradation before ionization).

-

Ion Source: Electron Ionization (EI) at 70 eV .

-

Rationale: 70 eV is the industry standard for spectral library matching (NIST/Wiley). Lower energies (e.g., 20 eV) may enhance the molecular ion but will alter fragment ratios, invalidating standard comparisons.

-

-

Source Temperature: 230°C.

-

Scan Range: 40–350 m/z.

-

Tuning: Perfluorotributylamine (PFTBA) autotune.

-

Quality Control: Ensure the 69/219/502 m/z ratios meet manufacturer specifications to guarantee high-mass sensitivity.

-

Mechanistic Fragmentation Analysis

The fragmentation of ethyl benzoates is governed by charge localization on the carbonyl oxygen or the aromatic ring. The breakdown occurs via three primary pathways.

Pathway A: -Cleavage (Formation of Acylium Ion)

This is the dominant pathway, typically yielding the Base Peak (100% intensity).

-

Mechanism: Radical site initiation on the carbonyl oxygen induces cleavage of the bond between the carbonyl carbon and the ethoxy oxygen.

-

Loss: Expulsion of the ethoxy radical (

OC -

Product: 3,4-Dichlorobenzoyl cation (Acylium ion).

-

m/z:173 (M), 175 (M+2), 177 (M+4).

-

Stability:[1] Resonance stabilized by the aromatic ring, making it the most abundant ion.

-

Pathway B: Hydrogen Rearrangement (Ethylene Loss)

A secondary pathway characteristic of ethyl esters, often competing with

-

Mechanism: A "McLafferty-like" four-membered transition state involving the transfer of a hydrogen from the ethyl group to the carbonyl oxygen.

-

Loss: Elimination of neutral ethylene (C

H -

Product: 3,4-Dichlorobenzoic acid radical cation.

-

m/z:190 (M), 192 (M+2), 194 (M+4).

-

Diagnostic Value: Distinguishes ethyl esters from methyl esters (which cannot lose ethylene).

-

Pathway C: Decarbonylation (Phenyl Cation Formation)

The acylium ion formed in Pathway A possesses high internal energy and fragments further.

-

Mechanism: Heterolytic cleavage of the C-C bond between the ring and the carbonyl group.

-

Loss: Carbon monoxide (CO, 28 Da).

-

Product: 3,4-Dichlorophenyl cation.

-

m/z:145 , 147 , 149 .

-

Note: This ion is highly reactive and may further fragment by losing a chlorine radical (

Cl, 35 Da) to form a chlorobenzyne-type cation at m/z 110.

-

Data Visualization & Logic

Diagnostic Ion Table

| Ion Identity | Formula | m/z ( | m/z ( | m/z ( | Pattern | Relative Abundance |

| Molecular Ion | [C | 218 | 220 | 222 | 9:6:1 | Moderate |

| Acid Radical | [C | 190 | 192 | 194 | 9:6:1 | Weak/Medium |

| Acylium (Base) | [C | 173 | 175 | 177 | 9:6:1 | 100% |

| Phenyl Cation | [C | 145 | 147 | 149 | 9:6:1 | Strong |

| Chlorophenyl | [C | 110 | 112 | - | 3:1 | Weak |

Fragmentation Pathway Diagram

Caption: Primary fragmentation pathways of Ethyl 3,4-dichlorobenzoate. Colors indicate distinct ion stages: Blue (Parent), Green (Rearrangement), Red (Base Peak), Yellow (Secondary Fragment).

Isotope Pattern Logic

Caption: Visual representation of the 9:6:1 intensity ratio characteristic of ions containing two chlorine atoms.

References

-

NIST Mass Spectrometry Data Center. Ethyl 3,4-dichlorobenzoate Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed). John Wiley & Sons.

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Authoritative source on H-rearrangement in esters).

-

ChemGuide. The Mass Spectra of Elements (Chlorine Isotopes). Available at: [Link]

Sources

infrared (IR) spectroscopy of Ethyl 3,4-dichlorobenzoate

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Ethyl 3,4-dichlorobenzoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the , a key intermediate in various chemical syntheses. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing the compound's vibrational modes and offers a practical, field-proven protocol for acquiring and interpreting its IR spectrum. We will correlate specific structural features of the molecule—including the aromatic ester, dichlorinated benzene ring, and ethyl group—with their characteristic absorption bands. The causality behind experimental choices is explained to ensure methodological robustness, and all technical claims are supported by authoritative references. The guide culminates in a detailed spectral analysis, providing a self-validating framework for the qualitative analysis of Ethyl 3,4-dichlorobenzoate.

Introduction: The Molecular Blueprint of Ethyl 3,4-dichlorobenzoate

Ethyl 3,4-dichlorobenzoate is an organic compound characterized by a central benzene ring substituted with two chlorine atoms at the 3 and 4 positions, and an ethyl ester group at the 1 position. Infrared (IR) spectroscopy is an exceptionally powerful and rapid analytical technique for its structural confirmation and purity assessment.[1] The technique probes the vibrational energies of a molecule's covalent bonds.[2] When exposed to infrared radiation, specific bonds absorb energy at frequencies corresponding to their natural vibrational modes, creating a unique spectral fingerprint.

This guide will systematically deconstruct the IR spectrum of Ethyl 3,4-dichlorobenzoate by first predicting the absorption bands based on its constituent functional groups and then providing a detailed protocol for empirical verification.

Molecular Structure:

(Simplified 2D representation of Ethyl 3,4-dichlorobenzoate)

Theoretical Framework: Predicting Vibrational Frequencies

The IR spectrum of Ethyl 3,4-dichlorobenzoate can be understood by dissecting the molecule into its primary functional components and analyzing their expected vibrational behaviors.

-

The Aromatic Ester Group: The ester is the most prominent functional group and gives rise to several strong, characteristic absorptions. Esters are known to exhibit a memorable pattern of three intense peaks.[3]

-

C=O Carbonyl Stretch: The stretching of the carbonyl double bond is one of the strongest and most useful absorptions in an IR spectrum.[4] For an ester conjugated with an aromatic ring, this peak is typically observed at a slightly lower wavenumber than for saturated esters, generally in the range of 1715-1730 cm⁻¹.[5]

-

C-O Stretches: Esters possess two distinct carbon-oxygen single bonds: the C(=O)-O bond and the O-C (alkyl) bond. These result in two strong and distinct stretching vibrations in the 1300-1000 cm⁻¹ region.[3][6] This combination of a strong C=O peak and two strong C-O peaks is highly diagnostic for the ester functional group.[3]

-

-

The Dichlorinated Aromatic Ring:

-

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring typically appear at wavenumbers just above 3000 cm⁻¹, usually around 3030 cm⁻¹.[4][7]

-

Aromatic C=C Ring Stretch: The benzene ring itself has complex vibrational modes due to the stretching of the carbon-carbon double bonds within the ring. These usually result in a series of peaks of varying intensity in the 1600-1450 cm⁻¹ region.[7][8] Two bands, often near 1600 cm⁻¹ and 1500 cm⁻¹, are typically the most intense.[7]

-

C-H Out-of-Plane Bending: The bending of the aromatic C-H bonds out of the plane of the ring produces strong absorptions in the 900-690 cm⁻¹ range. The exact position of these bands is highly diagnostic of the substitution pattern on the ring.[7] For a 1,2,4-trisubstituted ring like that in Ethyl 3,4-dichlorobenzoate, strong absorptions are expected in the 830-780 cm⁻¹ region.[7]

-

-

The Ethyl Group:

-

Aliphatic C-H Stretches: The methyl (CH₃) and methylene (CH₂) groups of the ethyl moiety exhibit strong C-H stretching absorptions in the 2960-2850 cm⁻¹ range.[9] These are typically observed at wavenumbers just below 3000 cm⁻¹.

-

-

The Carbon-Chlorine Bonds:

Predicted IR Absorption Data Summary

The following table summarizes the expected key absorption bands for Ethyl 3,4-dichlorobenzoate based on established group frequencies.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment | Expected Intensity |

| ~3030 | C-H Stretch | Aromatic (Ar-H) | Medium to Weak |

| 2960 - 2850 | C-H Stretch | Aliphatic (-CH₂, -CH₃) | Strong |

| 1730 - 1715 | C=O Stretch | Aromatic Ester | Strong |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium, Multiple Bands |

| 1300 - 1200 | C-O Stretch | Asymmetric C(=O)-O | Strong |

| 1150 - 1000 | C-O Stretch | Symmetric O-C (alkyl) | Strong |

| 830 - 780 | C-H Bend | Aromatic Out-of-Plane | Strong |

| 850 - 550 | C-Cl Stretch | Aryl Halide | Medium to Strong |

Experimental Protocol: A Self-Validating Workflow

The following protocol describes a standard and reliable method for acquiring the FT-IR spectrum of a liquid sample like Ethyl 3,4-dichlorobenzoate using the transmission "sandwich" cell method. This approach is chosen for its simplicity and the high-quality data it yields.

Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Cells: Two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Salt plates are transparent to IR radiation in the mid-IR range.

-

Sample: Ethyl 3,4-dichlorobenzoate (liquid or low-melting solid).

-

Tools: Pasteur pipette, lint-free tissues, and appropriate cleaning solvents (e.g., anhydrous methylene chloride or ethanol).

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence. The sample compartment should be closed and purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Spectrum Acquisition:

-

Rationale: A background spectrum of the empty sample compartment is required to ratio against the sample spectrum. This corrects for instrument-specific signals and atmospheric absorptions, resulting in a clean spectrum of only the sample.

-

Procedure: With nothing in the sample holder, close the compartment and initiate a "background scan" using the instrument's software.

-

-

Sample Preparation (Liquid Film Method):

-

Rationale: This "sandwich" technique creates a thin, uniform film of the liquid sample, which is ideal for transmission analysis.[11][12]

-

Procedure: a. Place one clean, dry salt plate on a clean, lint-free tissue. b. Using a Pasteur pipette, place a single small drop of Ethyl 3,4-dichlorobenzoate onto the center of the plate.[12] c. Carefully place the second salt plate on top of the first, gently rotating it a quarter turn to spread the liquid into a thin, even film without air bubbles.[12]

-

-

Sample Spectrum Acquisition:

-

Rationale: The prepared sample is placed in the path of the IR beam to measure its absorption of infrared radiation.

-

Procedure: a. Carefully place the sandwiched salt plates into the sample holder inside the FT-IR instrument.[13] b. Close the sample compartment lid. c. Initiate a "sample scan" using the instrument's software. The software will automatically ratio this scan against the stored background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Post-Analysis Cleanup:

-

Rationale: Salt plates are hygroscopic and susceptible to damage from moisture and residual sample. Thorough cleaning is critical for their longevity and to prevent cross-contamination.

-

Procedure: a. Disassemble the salt plates. b. Wipe them with a lint-free tissue, then wash several times with an appropriate anhydrous solvent (e.g., methylene chloride) and allow them to air dry completely before storing them in a desiccator.

-

Experimental Workflow Diagram

Caption: FT-IR analysis workflow for a liquid sample.

Spectral Analysis and Interpretation

The analysis of an IR spectrum involves assigning the observed absorption bands to specific molecular vibrations. The spectrum is typically divided into two main regions: the functional group region (4000-1400 cm⁻¹) and the fingerprint region (1400-400 cm⁻¹).[8]

Functional Group Region (4000-1400 cm⁻¹)

-

~3030 cm⁻¹ (Aromatic C-H Stretch): A weak to medium band is expected in this area, characteristic of the C-H bonds on the dichlorinated benzene ring.[7]

-

2960-2850 cm⁻¹ (Aliphatic C-H Stretch): Stronger, sharp peaks should appear just below 3000 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the C-H bonds in the ethyl group's -CH₂- and -CH₃ moieties.[9]

-

~1725 cm⁻¹ (C=O Carbonyl Stretch): A very strong, sharp absorption band here is the most definitive peak for the aromatic ester. Its position confirms the conjugation of the carbonyl group with the aromatic ring.[5][14]

-

~1600-1450 cm⁻¹ (Aromatic C=C Stretches): Several medium-intensity sharp peaks are anticipated in this range, representing the skeletal vibrations of the benzene ring.[8]

Fingerprint Region (1400-400 cm⁻¹)

This region contains a complex series of bands that are unique to the molecule as a whole.[8]

-

~1250 cm⁻¹ and ~1100 cm⁻¹ (C-O Stretches): Two very strong and distinct bands are expected here, corresponding to the asymmetric and symmetric C-O stretching of the ester group, respectively.[3]

-

~820 cm⁻¹ (Aromatic C-H Bend): A strong out-of-plane bending vibration in this area is highly indicative of the 1,2,4-trisubstitution pattern of the benzene ring.[7]

-

Below 850 cm⁻¹ (C-Cl Stretches): One or more medium to strong bands corresponding to the C-Cl stretching vibrations will be present in this lower-wavenumber region.[9]

Logical Relationship Diagram

Caption: Correlation of molecular groups to IR regions.

Conclusion

The infrared spectrum of Ethyl 3,4-dichlorobenzoate provides a wealth of structural information that is readily interpretable. The key diagnostic features are the strong carbonyl absorption around 1725 cm⁻¹, the dual strong C-O stretching bands between 1300-1000 cm⁻¹, and the characteristic aromatic peaks, including the out-of-plane bending that confirms the substitution pattern. By following the robust experimental protocol outlined and understanding the theoretical underpinnings of the vibrational modes, researchers can confidently use FT-IR spectroscopy for the rapid and reliable identification and quality assessment of this important chemical compound.

References

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Atadashi, I., Aroua, M. K., & Aziz, A. A. (2021). Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight. National Institutes of Health. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

WebSpectra. (n.d.). Table of IR Absorptions. University of California, Los Angeles. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry Connected. (2013, January 10). FTIR Spectroscopy - Liquid IR Spectroscopy. YouTube. Retrieved from [Link]

-

Lestari, D., et al. (2025). The employment of FTIR-ATR spectroscopy and GC-MS combined with chemometrics for rapid detection of adulteration of pork oil. Semantic Scholar. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). How to prepare IR samples? Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Infrared Spectrometry [www2.chemistry.msu.edu]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Precision Synthesis of Ethyl 3,4-Dichlorobenzoate: A Technical Guide

Content Type: Technical Whitepaper Target Audience: Senior Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Ethyl 3,4-dichlorobenzoate (CAS: 29623-03-8) serves as a critical pharmacophore scaffold and intermediate in the synthesis of agrochemicals (e.g., substituted benzoyl hydrazides) and active pharmaceutical ingredients (APIs), particularly in the development of antimicrobial agents and kinase inhibitors.

This guide moves beyond basic textbook esterification. It dissects the material selection strategy , mechanistic causality , and process control required to synthesize high-purity (>99.5%) Ethyl 3,4-dichlorobenzoate. We focus on the two dominant pathways: Acid-Catalyzed Fischer Esterification (thermodynamic control) and the Acyl Chloride Activation route (kinetic control), providing the rationale for choosing one over the other in a drug development context.

Part 1: Strategic Selection of Starting Materials

The quality of the final API intermediate is dictated by the impurity profile of the starting materials. In 3,4-dichlorobenzoic acid synthesis, isomeric contamination is the primary failure mode.

3,4-Dichlorobenzoic Acid (The Scaffold)[1]

-

CAS: 51-44-5[1]

-

Critical Quality Attribute (CQA): Isomeric Purity.

-

The Problem: Commercial 3,4-dichlorobenzoic acid is often synthesized via the oxidation of 3,4-dichlorotoluene or the carboxylation of 1,2-dichlorobenzene. These processes can yield 2,3-dichlorobenzoic acid or 2,4-dichlorobenzoic acid as trace impurities.

-

Impact: Isomers have similar boiling points and solubilities to the target, making downstream separation of the ethyl ester derivatives difficult and energy-intensive.

-

Specification Requirement: For pharmaceutical applications, ensure starting material contains <0.1% of 2,4-isomer.

Ethanol (The Nucleophile)

-

CAS: 64-17-5

-

Selection Logic:

-

For Fischer Route: 99.5% Absolute Ethanol is preferred, but an azeotropic mixture (95%) can be used if a water removal system (Dean-Stark) is employed.

-

For Acyl Chloride Route: Strictly Anhydrous (<0.05% water) is required. Any moisture present will hydrolyze the highly reactive 3,4-dichlorobenzoyl chloride back to the starting acid, stalling the reaction and generating HCl gas.

-

Thionyl Chloride (The Activator - Route B)

-

CAS: 7719-09-7

-

Role: Converts the carboxylic acid to the acid chloride, activating the carbonyl carbon for nucleophilic attack.

-

Purity: Technical grade is usually sufficient, but it must be colorless (distilled) to avoid darkening the final product.

Part 2: Synthetic Pathways & Mechanistic Logic

We evaluate two distinct pathways. The choice depends on the available equipment and the tolerance for hazardous reagents.

Pathway Analysis[3]

-

Route A: Fischer Esterification (Equilibrium Driven)

-

Mechanism:[2][3][4][5][6][7] Protonation of carbonyl oxygen

Nucleophilic attack by EtOH -

Pros: "Green" reagents, no corrosive acid chlorides.

-

Cons: Reversible.[4][6] Requires continuous water removal to drive yield (Le Chatelier’s principle). Slower kinetics due to the electron-withdrawing effect of the two chlorine atoms on the benzene ring, which destabilizes the oxonium intermediate slightly less than electron-donating groups, but steric hindrance at the 3,4-position is minimal.

-

-

Route B: Acyl Chloride Activation (Irreversible - Recommended)

Visualization: Reaction Logic Flow

The following diagram maps the decision logic and chemical pathways.

Figure 1: Comparative synthetic pathways for Ethyl 3,4-dichlorobenzoate. Route B is preferred for small-to-medium scale high-purity synthesis.

Part 3: Detailed Experimental Protocol (Route B: Acyl Chloride Method)

This protocol is designed for high reliability and self-validation . It uses Thionyl Chloride (

Reagents & Equipment[10][11][12]

-

Precursor: 3,4-Dichlorobenzoic acid (10.0 g, 52.4 mmol)

-

Activator: Thionyl Chloride (12.5 g, 7.6 mL, ~105 mmol) - Excess ensures complete conversion.

-

Catalyst: N,N-Dimethylformamide (DMF) - 2-3 drops (Forms the Vilsmeier-Haack reagent in situ to catalyze chloride formation).

-

Nucleophile: Absolute Ethanol (30 mL)

-

Solvent: Toluene (Optional, can run neat in SOCl2)

Step-by-Step Methodology

Phase 1: Activation (Formation of Acid Chloride)

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2) or nitrogen line. Moisture exclusion is critical.

-

Charge: Add 10.0 g of 3,4-dichlorobenzoic acid.

-

Addition: Add 7.6 mL of Thionyl Chloride followed by 2 drops of DMF.

-

Observation: Immediate gas evolution (SO2/HCl) indicates reaction initiation.

-

-

Reflux: Heat the mixture to reflux (75-80°C) for 2–3 hours.

-

Endpoint Check: The solution should become clear and homogeneous. All solid acid must dissolve.

-

-

Evaporation: Cool slightly, then attach to a rotary evaporator to remove excess thionyl chloride. Caution: Use a caustic scrubber trap for the vacuum pump.

-

Result: A yellow/brown oil or low-melting solid (3,4-dichlorobenzoyl chloride).

-

Phase 2: Esterification 6. Redissolution: Dissolve the crude acid chloride residue in 10 mL of dry toluene (optional, to moderate exotherm) or proceed directly. 7. Addition: Cool the flask to 0°C in an ice bath. Slowly add 30 mL of Absolute Ethanol dropwise.

- Thermodynamics: This step is exothermic. Control addition rate to prevent vigorous boiling.

- Reaction: Allow to warm to room temperature and stir for 1 hour. Then reflux for 30 minutes to ensure completion.

Phase 3: Work-up & Purification 9. Quench: Pour the reaction mixture into 100 mL of ice-water. 10. Extraction: Extract with Ethyl Acetate (3 x 30 mL). 11. Wash: Wash the organic layer with:

- Saturated

- Brine (saturated NaCl).

- Dry & Concentrate: Dry over anhydrous

- Purification: If necessary, recrystallize from dilute ethanol or perform vacuum distillation (bp ~140°C at 10 mmHg).

Part 4: Critical Process Parameters (CPP) & Data Summary

The following table summarizes the physical data and critical parameters for validation.

| Parameter | Specification / Value | Note |

| Target Molecular Weight | 219.06 g/mol | |

| Appearance | White crystalline solid or colorless oil | MP is close to RT (~30-35°C depending on purity) |

| Reaction Stoichiometry | 1.0 (Acid) : 2.0 (SOCl2) : Excess (EtOH) | Excess SOCl2 ensures full activation. |

| Key Impurity | 3,4-Dichlorobenzoic acid (Unreacted) | Detectable by TLC (Acid is more polar) or HPLC. |

| Yield Expectation | 92% - 96% | Route B typically yields higher than Route A. |

| HPLC Retention Time | Ester elutes after the acid | Reverse phase C18 (Water/ACN gradient). |

Analytical Validation (Self-Validating System)

-

TLC: Silica Gel 60 F254. Mobile Phase: Hexane:Ethyl Acetate (8:2).

-

Starting Material:

(streaks). -

Product:

(distinct spot).

-

-

IR Spectroscopy: Look for the shift from the broad O-H stretch of the acid (2500-3300 cm⁻¹) to the clean C=O ester stretch (~1720 cm⁻¹) and disappearance of the acid carbonyl (~1690 cm⁻¹).

Part 5: Safety & Hazards

-

3,4-Dichlorobenzoic Acid: Irritant to eyes, respiratory system, and skin.[9]

-

Thionyl Chloride: DANGER. Reacts violently with water to release HCl and SO2. Causes severe skin burns and eye damage. Handle only in a fume hood.

-

Ethyl 3,4-dichlorobenzoate: Potential skin sensitizer. Handle with gloves.

References

-

Master Organic Chemistry. (2022). Fischer Esterification: Mechanism and Conditions.[4] Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5817, 3,4-Dichlorobenzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). General procedures for Acid Chloride formation. Retrieved from [Link]

Sources

- 1. 3,4-Dichlorobenzoic acid | 51-44-5 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis and Application of 3,5-dichlorobenzoic acid_Chemicalbook [chemicalbook.com]

- 9. 3,4-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5817 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3,4-dichlorobenzoate: Sourcing, Synthesis, and Application for Researchers

Ethyl 3,4-dichlorobenzoate is a halogenated aromatic ester that serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its utility is particularly notable in the development of agrochemicals and pharmaceuticals, where the dichlorinated phenyl ring provides a robust scaffold for further chemical modification. This guide offers an in-depth perspective on its commercial availability, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Specifications

Ethyl 3,4-dichlorobenzoate is a solid at room temperature and should be stored in a dry, sealed environment.[1] Key chemical and physical properties are summarized below.

| Property | Value |

| CAS Number | 28394-58-3 |

| Molecular Formula | C₉H₈Cl₂O₂[1][2] |

| Molecular Weight | 219.07 g/mol [1][2] |

| MDL Number | MFCD06204554[1][2] |

| Appearance | White to off-white powder |

| Purity | Typically ≥98% |

| Storage | Room temperature, dry and sealed[1] |

Commercial Availability and Suppliers

Ethyl 3,4-dichlorobenzoate is commercially available from a range of chemical suppliers, catering to both research and bulk quantity needs. When sourcing this intermediate, it is crucial to consider the supplier's manufacturing capabilities, quality control procedures, and adherence to safety and environmental standards.[3]

Below is a non-exhaustive list of suppliers offering Ethyl 3,4-dichlorobenzoate:

| Supplier | Available Quantities | Noted Purity |

| Amerigo Scientific | 1 g[4] | Not Specified |

| Oakwood Chemical | 1 g and larger | Not Specified |

| MySkinRecipes | 25 g, 100 g, 500 g[1] | 98%[1] |

| Frontier Specialty Chemicals | 5 g, 25 g[5] | 98%[5] |

Additionally, various chemical trading platforms and manufacturers in China offer competitive pricing and efficient logistics for global clientele.[3]

Synthesis of Ethyl 3,4-dichlorobenzoate

The primary route for synthesizing Ethyl 3,4-dichlorobenzoate is through the esterification of 3,4-dichlorobenzoic acid with ethanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by removing water, often through azeotropic distillation.

A general workflow for the synthesis is illustrated below:

Caption: Synthesis workflow for Ethyl 3,4-dichlorobenzoate.

Experimental Protocol: Esterification of 3,4-dichlorobenzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (optionally with a Dean-Stark trap), combine 3,4-dichlorobenzoic acid and an excess of anhydrous ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by recrystallization or column chromatography to yield pure Ethyl 3,4-dichlorobenzoate.

Applications in Research and Drug Development

Ethyl 3,4-dichlorobenzoate is a versatile building block in organic synthesis.[1][3] Its primary applications lie in the production of agrochemicals, such as herbicides and pesticides, where the dichlorophenyl moiety is a common feature.[1]

In the pharmaceutical sector, this compound serves as a starting material for the synthesis of more complex molecules with potential therapeutic activities.[1] For instance, related dihydroxybenzoate esters have been investigated for their biological activities. Ethyl 3,4-dihydroxybenzoate has been shown to have anti-tumor and anti-hypoxic injury effects.[6] It has also been studied as an efflux pump inhibitor in drug-resistant bacteria, which is a significant area of research in combating antibiotic resistance.[7][8] This suggests that derivatives of dichlorobenzoates could be explored for similar biological activities.

Quality Control and Analytical Methods

Ensuring the purity and identity of Ethyl 3,4-dichlorobenzoate is critical for its use in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

A general workflow for the analytical characterization is as follows:

Caption: Analytical workflow for quality control.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for assessing purity and confirming the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity analysis, especially for non-volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the arrangement of protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the ester carbonyl group and the aromatic ring.

General Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of Ethyl 3,4-dichlorobenzoate in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

-

Instrumentation: Use a GC system equipped with a capillary column (e.g., ZB-BAC1 or similar) and coupled to a mass spectrometer.[9]

-

GC Conditions:

-

Injector Temperature: 200-250 °C

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), followed by a temperature ramp to a higher temperature (e.g., 250 °C) to ensure elution of the compound and any impurities.

-

Carrier Gas: Helium at a constant flow rate.[9]

-

-

MS Conditions: Operate the mass spectrometer in electron impact (EI) ionization mode.[9] Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

-

Data Analysis: Analyze the resulting chromatogram for peak purity and the mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for Ethyl 3,4-dichlorobenzoate should be consulted, general precautions for related dichlorinated aromatic compounds should be followed. These compounds can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a fume hood.[10] Avoid breathing dust and contact with skin and eyes.[10][11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][10] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[11]

Conclusion

Ethyl 3,4-dichlorobenzoate is a valuable chemical intermediate with established applications in the agrochemical industry and significant potential in pharmaceutical research and development. A clear understanding of its synthesis, commercial availability, and analytical characterization is essential for its effective use in a research setting. By adhering to proper handling and safety protocols, researchers can confidently utilize this versatile building block in their synthetic endeavors.

References

-

Amerigo Scientific. Ethyl 3,4-Dichlorobenzoate. [Link]

-

LookChem. Reliable Chemical Trading Partner, Professional Ethyl 3,4-dichlorobenzoate Supply. [Link]

-

Oakwood Chemical. Ethyl 3,4-dichlorobenzoate. [Link]

-

MySkinRecipes. Ethyl 3,4-dichlorobenzoate. [Link]

-

Autech Industry Co.,Limited. Understanding the Synthesis and Sourcing of Ethyl 2,4-Dichlorobenzoate. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). 6. analytical methods. [Link]

-

MDPI. Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. [Link]

-

PubMed. Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. [Link]

-

Japan International Cooperation Agency. III Analytical Methods. [Link]

-

PubMed Central. Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS. [Link]

-

The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]

-

Autech Industry Co.,Limited. Industrial Applications of Ethyl 3-amino-4-fluorobenzoate: Beyond Pharmaceuticals. [Link]

-

PubMed. Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). 7. ANALYTICAL METHODS. [Link]

-

St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

- Google Patents. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.

-

ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

-

MOST Wiedzy. Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuro. [Link]

-

PubChem. Benzoic acid, 2,4-dichloro-, ethyl ester. [Link]

-

ResearchGate. (PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. [Link]

-

Organic Syntheses. ethyl 4-aminobenzoate. [Link]

Sources

- 1. Ethyl 3,4-dichlorobenzoate [myskinrecipes.com]

- 2. Ethyl 3,4-dichlorobenzoate [oakwoodchemical.com]

- 3. nbinno.com [nbinno.com]

- 4. amerigoscientific.com [amerigoscientific.com]

- 5. Ethyl 3,5-dichlorobenzoate | [frontierspecialtychemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

Strategic Utilization of Ethyl 3,4-Dichlorobenzoate in Medicinal and Agrochemical Synthesis

This guide is structured as a high-level technical whitepaper designed for application scientists and synthetic chemists. It prioritizes actionable protocols, mechanistic insight, and validated synthetic pathways over generic descriptions.

Technical Whitepaper | Version 1.0 [1]

Executive Summary

Ethyl 3,4-dichlorobenzoate (CAS 1534-08-3) serves as a critical "scaffold enabler" in modern organic synthesis.[1] Its utility stems from the unique electronic properties of the 3,4-dichlorophenyl moiety—a lipophilic, electron-withdrawing pharmacophore that significantly enhances the metabolic stability and membrane permeability of bioactive molecules.

This guide outlines the compound's primary utility as a gateway intermediate for nitrogen-rich heterocycles (via hydrazinolysis) and lipophilic benzylic precursors (via reduction).[1] It is widely employed in the development of antimicrobial agents, DNA gyrase inhibitors, and broad-spectrum herbicides.

Chemical Profile & Structural Reactivity[1]

Physicochemical Properties

| Property | Value | Relevance |

| Molecular Formula | Precursor to | |

| Molecular Weight | 219.06 g/mol | Low MW allows for fragment-based drug design (FBDD).[1] |

| Appearance | White to off-white crystalline solid | Easy to handle/weigh compared to liquid acid chlorides.[1] |

| Melting Point | 38–40 °C | Low MP facilitates melt reactions but requires cool storage.[1] |

| Solubility | Soluble in EtOH, DMSO, | Compatible with standard organic workups.[1] |

Mechanistic Insight: The Dichloro Effect

The presence of chlorine atoms at the meta and para positions exerts a dual influence:

-

Electronic Deactivation: The inductive effect (

) of the chlorines pulls electron density from the ring, making the ester carbonyl carbon more electrophilic than in unsubstituted ethyl benzoate. This accelerates nucleophilic acyl substitution (e.g., with hydrazine or amines). -

Lipophilicity: The 3,4-dichloro motif is a "grease ball" that increases the

of the final molecule, aiding in penetration of bacterial cell walls or plant cuticles in agrochemical applications.

Core Research Area: The Hydrazide Gateway (Medicinal Chemistry)

The most high-value application of Ethyl 3,4-dichlorobenzoate is its conversion into 3,4-dichlorobenzohydrazide . This intermediate is the divergence point for synthesizing 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles—scaffolds ubiquitous in antimicrobial and anticancer research.

Validated Protocol: Synthesis of 3,4-Dichlorobenzohydrazide

Objective: Convert the ester to a hydrazide nucleophile for heterocycle construction.

Reagents:

-

Ethyl 3,4-dichlorobenzoate (1.0 eq)[4]

-

Hydrazine hydrate (99%, 5.0 eq)

-

Absolute Ethanol (Solvent)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of Ethyl 3,4-dichlorobenzoate in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 50 mmol of hydrazine hydrate dropwise at room temperature. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1] The high -

Isolation: Cool the reaction mixture to

. The hydrazide typically precipitates as white needles. -

Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water if necessary.

Self-Validating Checkpoint:

-

IR Spectroscopy: Look for the disappearance of the ester carbonyl stretch (

) and the appearance of the amide carbonyl (

Downstream Applications (Heterocycle Synthesis)

Once the hydrazide is secured, it can be cyclized into three distinct bioactive classes:

Figure 1: The "Hydrazide Gateway" illustrates the divergence of the ester into critical medicinal scaffolds.[5][6][7]

Agrochemical & Material Applications

Beyond medicinal chemistry, the 3,4-dichlorophenyl moiety is a staple in agrochemicals due to its stability against oxidative metabolism in plants.

Reductive Transformation to Benzyl Alcohols

Ethyl 3,4-dichlorobenzoate is the preferred starting material for generating 3,4-dichlorobenzyl alcohol , a precursor for pyrethroid-like insecticides.

-

Reagent Choice: Use Sodium Borohydride (

) with Methanol (safer, slower) or Lithium Aluminum Hydride ( -

Protocol Insight: The ester is reduced rather than the acid to avoid the formation of stable carboxylate salts that resist hydride attack.

Polymer & Liquid Crystal Precursors

The rigid, rod-like structure of the dichlorobenzoate core makes it a candidate for liquid crystalline polymers . The ester group can be transesterified with long-chain diols to create mesogenic units where the chlorine atoms provide lateral dipoles, influencing the nematic transition temperatures.

Experimental Decision Matrix

Use this logic flow to determine the optimal synthetic route for your target molecule.

Figure 2: Synthetic decision matrix for Ethyl 3,4-dichlorobenzoate utilization.

Safety & Handling (E-E-A-T)

While Ethyl 3,4-dichlorobenzoate is not highly volatile, its hydrolysis products and reagents require strict controls.

-

Skin/Eye Irritation: The compound is an irritant (H315, H319).[8] Standard PPE (nitrile gloves, safety goggles) is mandatory.

-

Hydrazine Hazard: If utilizing the hydrazide pathway, note that hydrazine hydrate is a suspected carcinogen and highly toxic. All reactions involving hydrazine must be performed in a fume hood with a bleaching trap (hypochlorite) available to neutralize spills.

-

Waste Disposal: Chlorinated aromatics are often persistent organic pollutants. Do not dispose of down the drain. Segregate into halogenated organic waste streams for high-temperature incineration.[1]

References

-

National Center for Biotechnology Information. (n.d.). 3,4-Dichlorobenzoic acid (CID 5817).[8] PubChem. Retrieved from [Link][1]

-

Organic Syntheses. (1948). Ethyl Hydrazodicarboxylate.[9] Org. Synth. 1948, 28, 50. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2017). TSCA Chemical Substance Inventory: Ethyl 3,4-dichlorobenzoate. Federal Register.[2] Retrieved from [Link][1][2][4][10][11][12]

Sources

- 1. Federal Register :: Certain New Chemicals; Receipt and Status Information for April 2017 [federalregister.gov]

- 2. govinfo.gov [govinfo.gov]

- 3. CN112624938B - Novel method for synthesizing ethyl hydrazine dihydrochloride - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3,4-Dichlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine - Google Patents [patents.google.com]

- 7. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 8. 3,4-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Methodological & Application

Application Note: Synthesis of Ethyl 3,4-dichlorobenzoate via Fischer Esterification

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of Ethyl 3,4-dichlorobenzoate, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The described method utilizes the Fischer esterification of 3,4-dichlorobenzoic acid with ethanol, catalyzed by a strong mineral acid. We delve into the mechanistic underpinnings of this classic reaction, offer a detailed, step-by-step experimental procedure, and outline methods for purification and characterization. This guide is designed for researchers, chemists, and process development professionals seeking a reliable and well-validated methodology.

Introduction and Scientific Background

Ethyl 3,4-dichlorobenzoate is a valuable building block in organic synthesis. Its dichlorinated phenyl ring provides a scaffold for further functionalization, making it a precursor for more complex molecules. The primary and most cost-effective method for its preparation on a laboratory and industrial scale is the Fischer esterification.[2][3]

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction between a carboxylic acid and an alcohol, producing an ester and water.[3] The overall transformation is shown below:

C₇H₄Cl₂O₂ (3,4-dichlorobenzoic acid) + C₂H₅OH (Ethanol) ⇌ C₉H₈Cl₂O₂ (Ethyl 3,4-dichlorobenzoate) + H₂O

A critical aspect of this reaction is its reversible nature.[4][5][6] According to Le Chatelier's principle, the equilibrium can be shifted toward the product side by either using a large excess of one reactant (typically the alcohol, which can also serve as the solvent) or by actively removing water as it is formed.[2][3][6] For this protocol, we will employ an excess of ethanol to drive the reaction to completion.

The Mechanism of Fischer Esterification

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The acid catalyst (commonly H₂SO₄) plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid.[7][8][9] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.

The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl: The carbonyl oxygen of 3,4-dichlorobenzoic acid is protonated by the acid catalyst.

-

Nucleophilic Attack: An ethanol molecule attacks the now highly electrophilic carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[2][8][10]

Below is a diagram illustrating this mechanistic pathway.

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity | Moles (mol) | Notes |

| 3,4-Dichlorobenzoic Acid | 191.01[11] | 10.0 g | 0.052 | Starting material |

| Ethanol (Absolute) | 46.07 | 100 mL | 1.71 | Reactant and solvent |

| Sulfuric Acid (Conc.) | 98.08 | 3 mL | ~0.055 | Catalyst |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~150 mL | - | For neutralization |

| Ethyl Acetate | 88.11 | ~100 mL | - | Extraction solvent |

| Brine (Saturated NaCl) | - | ~50 mL | - | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | Drying agent |

Equipment

-

250 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Separatory funnel (500 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Glass funnel and filter paper

Safety Precautions

-

3,4-Dichlorobenzoic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[11][12] Handle in a fume hood.

-

Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Ethanol & Ethyl Acetate: Flammable liquids. Keep away from ignition sources.

-

General: Perform all steps in a well-ventilated fume hood. Wear standard PPE at all times.

Step-by-Step Synthesis Procedure

-

Reaction Setup: Place 10.0 g (0.052 mol) of 3,4-dichlorobenzoic acid into a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Add 100 mL of absolute ethanol to the flask and stir until the acid dissolves.

-

Catalyst Addition: Carefully and slowly add 3 mL of concentrated sulfuric acid to the stirring solution. An exothermic reaction will occur.

-

Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling & Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Work-up & Neutralization: Pour the concentrated residue into a 500 mL beaker containing ~100 mL of cold water. Add ethyl acetate (~50 mL) and transfer the mixture to a 500 mL separatory funnel.

-

Carefully add saturated sodium bicarbonate solution in small portions to neutralize the remaining acid.[13] Caution: CO₂ gas will evolve. Swirl gently and vent the funnel frequently until gas evolution ceases. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

-

Extraction & Washing: Separate the layers. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate. Combine all organic layers.

-

Wash the combined organic phase with 50 mL of brine to remove residual water and salts.

-

Drying & Filtration: Dry the organic layer over anhydrous sodium sulfate for 15-20 minutes. Filter the solution to remove the drying agent.

-

Final Product Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude Ethyl 3,4-dichlorobenzoate as an oil or low-melting solid. For higher purity, vacuum distillation can be performed.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of Ethyl 3,4-dichlorobenzoate.

Product Characterization

The identity and purity of the synthesized Ethyl 3,4-dichlorobenzoate should be confirmed using standard analytical techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically around 1710-1730 cm⁻¹. The broad O-H stretch from the carboxylic acid starting material (around 2500-3300 cm⁻¹) should be absent.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum will provide clear evidence of the ethyl ester group. Expect a triplet corresponding to the -CH₃ protons (around 1.4 ppm) and a quartet for the -O-CH₂- protons (around 4.4 ppm). The aromatic protons will appear in the 7.5-8.0 ppm region.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR will show a signal for the ester carbonyl carbon around 165 ppm, along with signals for the ethyl group carbons and the six aromatic carbons.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful esterification.

Conclusion

The Fischer esterification protocol detailed in this application note is a robust and efficient method for the synthesis of Ethyl 3,4-dichlorobenzoate from 3,4-dichlorobenzoic acid. By leveraging an excess of ethanol as both a reactant and solvent, the reaction equilibrium is effectively shifted to favor high yields of the desired ester. The straightforward work-up and purification steps make this procedure highly suitable for both academic research and process development environments. Adherence to the safety precautions outlined is essential for a safe and successful synthesis.

References

-

PrepChem. (n.d.). Synthesis of 3,4-Dichlorobenzoic acid phenylhydrazide. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 3,4-dichlorobenzoic acid. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch15: Synthesis of Esters. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dichlorobenzoic acid. Retrieved from [Link]

-

Chemguide. (n.d.). Making Esters. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 3,4-dihydroxybenzoate. Retrieved from [Link]

- Google Patents. (n.d.). US4205182A - Process for preparing ethyl esters of aliphatic carboxylic acids.

-

Unknown Author. (n.d.). Fischer Esterification. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019). 08.08 Esterification of Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Retrieved from [Link]

-

Chemguide. (n.d.). The mechanism for the esterification reaction. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). 2,4-Dichlorobenzoic acid - SAFETY DATA SHEET. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

BYJU'S. (n.d.). Esterification. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3,4-Dihydroxybenzoate. Retrieved from [Link]

-

Unknown Author. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. cerritos.edu [cerritos.edu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. athabascau.ca [athabascau.ca]

- 7. youtube.com [youtube.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. byjus.com [byjus.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 3,4-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Application Note: High-Purity Recrystallization of Ethyl 3,4-Dichlorobenzoate

This Application Note and Protocol is designed for researchers and process chemists requiring high-purity (>99.5%) Ethyl 3,4-dichlorobenzoate (CAS: 28394-58-3). It addresses the specific challenges of purifying low-melting halogenated esters, particularly the risk of "oiling out" and the removal of unreacted acid precursors.

Introduction & Physicochemical Profile[1][2][3][4][5]

Ethyl 3,4-dichlorobenzoate is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. Synthesized via the Fischer esterification of 3,4-dichlorobenzoic acid with ethanol, the crude product often contains unreacted acid, catalyst residues (H₂SO₄/HCl), and isomeric by-products.

The primary challenge in recrystallizing this compound is its low melting point (typically <50°C) and high solubility in organic solvents. These properties create a high risk of "oiling out"—where the compound separates as a liquid phase rather than a crystalline solid—trapping impurities and reducing yield.

Table 1: Physicochemical Properties

| Property | Value | Notes |

| Compound Name | Ethyl 3,4-dichlorobenzoate | |

| CAS Number | 28394-58-3 | Distinct from 2,4-isomer (CAS 56882-52-1) |

| Molecular Weight | 219.06 g/mol | |

| Physical State | White crystalline solid / Low-melting solid | May appear as a supercooled liquid if impure |

| Boiling Point | ~289°C (760 mmHg) | High BP makes distillation energy-intensive |

| Solubility (Water) | Negligible | Hydrophobic |

| Solubility (EtOH) | High | Soluble at RT, very soluble hot |

| Solubility (Hexane) | Moderate to High | Temperature-dependent |

Solvent Selection Strategy

Successful recrystallization relies on manipulating the solubility differential between the target ester and its impurities.

The "Oiling Out" Defense Strategy

Because the melting point is low, traditional "boiling solvent" methods often fail. If the solution temperature exceeds the compound's melting point at the saturation limit, the compound will separate as an oil.

Selected Solvent System: Ethanol / Water (Solvent / Anti-Solvent) [1]

-

Ethanol: Dissolves the ester and organic impurities.

-

Water: Acts as a precipitant (anti-solvent) and keeps inorganic salts and polar acid impurities in the supernatant.

-

Mechanism: By dissolving in warm ethanol and slowly adding water, we reduce solubility chemically rather than just thermally, allowing crystallization at lower temperatures (avoiding the oil phase).

Alternative System: n-Hexane (Temperature Gradient)

-

Use Case: If the primary impurity is non-polar or if the compound is extremely sensitive to hydrolysis.

-

Mechanism: Dissolution at ambient temp followed by deep freezing (-20°C).

Pre-Purification Protocol (Chemical Wash)

Critical Step: Before recrystallization, unreacted 3,4-dichlorobenzoic acid must be removed chemically. Recrystallization alone is inefficient at separating the acid from the ester due to potential co-crystallization.

-

Dissolution: Dissolve crude Ethyl 3,4-dichlorobenzoate in Ethyl Acetate (10 mL per gram).

-

Base Wash: Wash the organic phase twice with 5% Sodium Bicarbonate (NaHCO₃) solution.

-

Neutralization: Wash once with brine (saturated NaCl) to remove trapped water.

-

Drying: Dry over Anhydrous Magnesium Sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure (Rotavap) to obtain the "Pre-Purified Solid."

Detailed Recrystallization Protocol (Ethanol/Water Method)

Phase 1: Dissolution

-

Place the Pre-Purified Solid in an Erlenmeyer flask.

-

Add Absolute Ethanol (approx. 2-3 mL per gram of solid).

-

Warm gently to 35-40°C. Do not boil.

-

Note: If the solid melts into an oil before dissolving, add slightly more ethanol until it dissolves into a homogeneous liquid.

-

-

Hot Filtration (Optional): If insoluble particles are visible, filter rapidly through a pre-warmed glass funnel with a fluted filter paper.

Phase 2: Nucleation & Growth

-

While stirring gently at 30-35°C, add Deionized Water dropwise.

-

Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

-

Add 2-3 drops of Ethanol to clear the turbidity (returning to the metastable zone).

-

Seeding: Add a tiny crystal of pure Ethyl 3,4-dichlorobenzoate.

-

Why? This provides a template for crystal growth, preventing supercooling and oiling out.

-

-

Controlled Cooling:

-

Allow the flask to cool to Room Temperature (20-25°C) undisturbed for 2 hours.

-

Transfer to a refrigerator (4°C) for 4-12 hours.

-

Advanced: If yield is low, transfer to a freezer (-20°C) for final recovery.

-

Phase 3: Isolation

-

Collect crystals via Vacuum Filtration using a Buchner funnel.

-

Wash: Rinse the filter cake with a cold (0°C) mixture of Ethanol/Water (50:50 v/v).

-

Caution: Pure ethanol will dissolve the product.

-

-

Drying: Dry in a vacuum desiccator over silica gel or P₂O₅ for 24 hours. Avoid oven drying >35°C to prevent melting.

Process Visualization

Workflow Diagram

Caption: Step-by-step workflow emphasizing the chemical wash pre-treatment and controlled nucleation steps.

Solvent Selection Logic

Caption: Decision logic highlighting the risk of high-temperature techniques for low-melting esters.

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Oiling Out | Temp > Melting Point at saturation. | Re-heat to dissolve oil, add more ethanol, cool slower, and ensure vigorous stirring during cooling. Seed crystals are mandatory. |

| Low Yield | Too much solvent or insufficient cooling. | Concentrate the mother liquor (evaporate 50% volume) and repeat cooling cycle. |

| Acidic Impurity | Incomplete NaHCO₃ wash. | Re-dissolve crystals in EtOAc and repeat the base wash (Section 3). |

| Color (Yellow) | Oxidation by-products. | Add Activated Carbon (Charcoal) during the hot dissolution step, stir for 5 mins, and filter hot. |

Analytical Validation

To certify the batch as "High Purity" (>99.5%), the following metrics must be met:

-

HPLC Purity: >99.5% (Area %).

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (Gradient).

-

-

Melting Point: Sharp range (e.g., within 1-2°C of literature value). Broad range indicates impurities.

-

1H NMR: Absence of broad -OH peak (acid impurity) and triplet/quartet of free ethanol.

References

-

Sigma-Aldrich. Ethyl 3,4-dichlorobenzoate Product Sheet (CAS 28394-58-3).Link

-

PubChem. Ethyl 3,4-dichlorobenzoate Compound Summary. National Library of Medicine. Link

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

-

ChemicalBook. Ethyl 3,4-dichlorobenzoate Properties and Suppliers.Link

Sources

Application Note: Strategic Derivatization of Ethyl 3,4-dichlorobenzoate

Part 1: Strategic Overview & Chemical Logic

The Scaffold: Ethyl 3,4-dichlorobenzoate

Ethyl 3,4-dichlorobenzoate (CAS: 6868-47-9) is not merely a reagent; it is a high-value pharmacophore precursor.[1] The 3,4-dichlorophenyl moiety is a "privileged structure" in medicinal chemistry, appearing in blockbuster drugs like Sertraline (antidepressant) and Crizotinib (ALK inhibitor).

Mechanistic Insight: The presence of two chlorine atoms at the meta and para positions exerts a strong electron-withdrawing inductive effect (-I). This deactivates the aromatic ring toward electrophilic substitution but activates the carbonyl carbon of the ester toward nucleophilic attack. Consequently, this ester undergoes hydrolysis, aminolysis, and hydrazinolysis more rapidly than unsubstituted benzoates. However, this same activation requires precise control to prevent side reactions (e.g., double addition during Grignard reactions).

Derivatization Pathways

This guide details three critical transformations required to unlock the synthetic potential of this scaffold:

-

Chemo-selective Hydrolysis: Accessing the free acid for coupling.

-

Nucleophilic Hydrazinolysis: Gateway to 1,2,4-triazoles and 1,3,4-oxadiazoles (common bioisosteres).

-

Reductive Transformation: Generating the benzyl alcohol for ether/halide synthesis.

Figure 1: Strategic divergence from Ethyl 3,4-dichlorobenzoate. The hydrazide pathway is critical for heterocyclic library generation.

Part 2: Detailed Experimental Protocols

Protocol A: Quantitative Hydrolysis to 3,4-Dichlorobenzoic Acid

Objective: Isolate high-purity acid without chlorination byproducts. Mechanism: Base-catalyzed saponification followed by acidification.

Materials

-

Ethyl 3,4-dichlorobenzoate (10.0 g, 45.6 mmol)

-

Sodium Hydroxide (NaOH), 2.5 M aqueous solution (36 mL, 2.0 eq)

-

Ethanol (50 mL)

-

Hydrochloric Acid (HCl), 6 M (for acidification)

Step-by-Step Methodology

-

Dissolution: In a 250 mL round-bottom flask (RBF), dissolve the ester in ethanol.

-

Addition: Add the 2.5 M NaOH solution. The mixture may become cloudy.

-

Reflux: Heat to reflux (approx. 80°C) for 2 hours.

-

Self-Validating Check: Monitor by TLC (Hexane/EtOAc 8:2). The high Rf ester spot must disappear completely.

-

-

Work-up:

-

Concentrate the mixture under reduced pressure to remove ethanol (approx. 50% volume reduction).

-

Dilute with water (50 mL) to ensure the sodium salt is fully dissolved.

-

Critical Step: Cool to 0-5°C in an ice bath. Slowly add 6 M HCl with vigorous stirring until pH reaches 1-2. A thick white precipitate will form.

-

-

Isolation: Filter the solid under vacuum. Wash the cake with cold water (3 x 20 mL) to remove salts.

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 95-98% Characterization: MP: 206-208°C.